molecular formula C26H25NO5 B384433 1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B384433
M. Wt: 431.5g/mol
InChI Key: YWCXZWVTBYEIHS-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrrol-2-one core, which is substituted with furylmethyl, hydroxy, methylbenzoyl, and propoxyphenyl groups. The presence of these diverse functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of 1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrol-2-one Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The furylmethyl, hydroxy, methylbenzoyl, and propoxyphenyl groups are introduced through various substitution reactions. Common reagents include alkyl halides, acyl chlorides, and phenols.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing catalysts and automated processes.

Chemical Reactions Analysis

1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5g/mol

IUPAC Name

(4E)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H25NO5/c1-3-14-31-20-12-10-18(11-13-20)23-22(24(28)19-8-6-17(2)7-9-19)25(29)26(30)27(23)16-21-5-4-15-32-21/h4-13,15,23,28H,3,14,16H2,1-2H3/b24-22+

InChI Key

YWCXZWVTBYEIHS-ZNTNEXAZSA-N

SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CC4=CC=CO4

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2CC4=CC=CO4

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.